molecular formula C30H35P B14905778 dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane

dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane

Cat. No.: B14905778
M. Wt: 426.6 g/mol
InChI Key: IUMKVYMYRGDPDN-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its bulky and electron-rich structure. It is commonly used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound’s unique structure allows it to enhance the reactivity and selectivity of these reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a base such as n-butyllithium to deprotonate the phosphine and facilitate the coupling reaction . The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and organic solvents such as THF and toluene.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation of the phosphine ligand. Temperature and pressure conditions vary depending on the specific reaction but are generally optimized for high efficiency and selectivity.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, phosphine oxides, and other complex organic molecules depending on the specific reaction and conditions used.

Scientific Research Applications

Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane exerts its effects involves its role as a ligand in catalytic processes. The phosphine ligand coordinates with metal centers (e.g., palladium) to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The bulky and electron-rich nature of the ligand enhances the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane stands out due to its unique combination of steric bulk and electronic properties, which enhance its performance in catalytic processes. Its ability to stabilize reactive intermediates and facilitate challenging transformations makes it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C30H35P

Molecular Weight

426.6 g/mol

IUPAC Name

dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane

InChI

InChI=1S/C30H35P/c1-4-14-24(15-5-1)27-20-10-11-21-28(27)29-22-12-13-23-30(29)31(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1,4-5,10-15,20-23,25-26H,2-3,6-9,16-19H2

InChI Key

IUMKVYMYRGDPDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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